1-(1-ethyl-1H-pyrazol-4-yl)cyclohexan-1-amine
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Overview
Description
1-(1-ethyl-1H-pyrazol-4-yl)cyclohexan-1-amine is a compound that features a pyrazole ring substituted with an ethyl group and a cyclohexanamine moiety. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)cyclohexan-1-amine typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-pyrazol-4-yl)cyclohexan-1-amine undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, alcohols, and thiols.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
1-(1-ethyl-1H-pyrazol-4-yl)cyclohexan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-1H-pyrazol-4-yl)cyclohexan-1-amine: Similar structure but with a methyl group instead of an ethyl group.
1-(1-ethyl-1H-pyrazol-4-yl)cyclopentan-1-amine: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
Uniqueness
1-(1-ethyl-1H-pyrazol-4-yl)cyclohexan-1-amine is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a cyclohexanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-4-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C11H19N3/c1-2-14-9-10(8-13-14)11(12)6-4-3-5-7-11/h8-9H,2-7,12H2,1H3 |
InChI Key |
WHEUGICXXMSNST-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2(CCCCC2)N |
Origin of Product |
United States |
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